2,5-Dibromo-6-nitrotoluene
Description
Historical Trajectories of Research on Halogenated Nitrotoluenes
The study of halogenated nitrotoluenes is intrinsically linked to the development of synthetic organic chemistry in the 19th and early 20th centuries. The foundational reactions of electrophilic aromatic substitution, such as nitration and halogenation, were among the earliest and most studied transformations of aromatic compounds. wikipedia.orgresearchgate.net
Initially, nitrotoluenes gained prominence as crucial intermediates in the production of dyes and explosives. nih.govnih.goviarc.fr The nitration of toluene (B28343), first reported in the mid-19th century, yields a mixture of isomers, primarily ortho- and para-nitrotoluene. nih.govsciencemadness.org These compounds served as precursors to toluidines, which are essential components for various azo dyes. nih.goviarc.frnih.gov The most famous nitrotoluene derivative, 2,4,6-trinitrotoluene (B92697) (TNT), was first synthesized in 1863 and became a standard explosive material, driving further research into the nitration of toluene. nih.govwikipedia.org
The halogenation of these nitroaromatic compounds followed as chemists sought to create molecules with diverse properties and functionalities. These halogenated derivatives found extensive use as starting materials for a wide array of industrial products, including pesticides, pharmaceuticals, and pigments. nih.govepa.gov For instance, chloronitrobenzenes and other halonitrobenzenes are used in the synthesis of phenothiazines (a class of antipsychotic drugs) and anpirtoline (B1665510) (a non-opioid analgesic). nih.gov The development of methods to control the regioselectivity of these substitution reactions was a significant area of research, aiming to produce specific isomers required for these applications. acs.org Early methods often relied on careful control of reaction conditions and the use of catalysts like iron halides for halogenation. wikipedia.org The historical importance of this class of compounds is underscored by their role in driving the growth of the chemical industry and advancing the understanding of reaction mechanisms. iarc.fr
Positional Isomerism and its Chemical Implications within Dibromonitrotoluene Series
Positional isomerism occurs when compounds have the same molecular formula and the same functional groups but differ in the position of these groups on the carbon skeleton. solubilityofthings.comdocbrown.info In the dibromonitrotoluene series, numerous isomers are possible depending on where the two bromine atoms and one nitro group are attached to the toluene ring. The specific arrangement of these substituents in 2,5-Dibromo-6-nitrotoluene has profound implications for its chemical properties and reactivity.
The reactivity of a substituted benzene (B151609) ring in electrophilic aromatic substitution is governed by the electronic effects of the substituents already present. wikipedia.orgminia.edu.eg The methyl group (-CH₃) is an activating, ortho-, para-director due to its electron-donating inductive and hyperconjugation effects. quora.comlibretexts.org Conversely, the nitro group (-NO₂) is a powerful deactivating, meta-director because of its strong electron-withdrawing resonance and inductive effects. nih.govunizin.org Halogens, like bromine, are a unique case; they are deactivating due to their electron-withdrawing inductive effect but are ortho-, para-directing because of their electron-donating resonance effect. minia.edu.egunizin.org
In this compound, the positions of the substituents create a unique electronic environment. The nitro group at position 6 and the bromine at position 5 significantly withdraw electron density from the aromatic ring. The chemical behavior of this specific isomer is distinct from others, such as 2,6-Dibromo-4-nitrotoluene. thermofisher.com The unique arrangement of these groups influences its reactivity in several key reactions:
Nucleophilic Substitution: The bromine atoms can act as leaving groups and be replaced by nucleophiles. The rate and feasibility of these reactions are influenced by the strong electron-withdrawing effect of the adjacent nitro group.
Reduction: The nitro group can be readily reduced to an amino group (NH₂) using various reducing agents, such as catalytic hydrogenation (e.g., with Pd/C) or chemical reagents like tin(II) chloride. This transformation is a common strategy for synthesizing substituted anilines, which are valuable precursors in medicinal chemistry and materials science.
Oxidation: The methyl group can be oxidized to a carboxylic acid, providing another route to functionalized aromatic compounds.
Interactive Table: Comparison of Selected Dibromonitrotoluene Isomers
Below is a table comparing the properties of this compound with another positional isomer.
| Property | This compound | 2,6-Dibromo-4-nitrotoluene |
| CAS Number | 1160573-50-1 | 110127-07-6 thermofisher.com |
| Molecular Formula | C₇H₅Br₂NO₂ | C₇H₅Br₂NO₂ thermofisher.com |
| Molecular Weight | 294.93 g/mol oakwoodchemical.com | 294.93 g/mol |
| Appearance | - | Pale yellow to yellow crystals or powder thermofisher.com |
| Melting Point | - | 50.0-59.0 °C thermofisher.com |
Contemporary Significance and Emerging Research Avenues for Substituted Nitroaromatics
Substituted nitroaromatics, including complex molecules like this compound, continue to be of great interest in modern chemical research. While their traditional roles as intermediates for dyes, agrochemicals, and explosives are well-established, new applications are constantly emerging. nih.govepa.govnih.govfrontiersin.org
One of the most significant contemporary applications is in the synthesis of functionalized anilines through the reduction of the nitro group. nih.govrsc.orgcsic.es These anilines are pivotal building blocks for pharmaceuticals, polymers, and other high-value chemicals. csic.esnih.gov Modern research focuses on developing more efficient and environmentally friendly catalytic systems for this reduction, moving away from traditional iron-based methods to nanocatalysts and photocatalysts that operate under milder conditions. nih.govrsc.orgnih.govrsc.org
Beyond their role as synthetic precursors, substituted nitroaromatics are being explored for their own unique properties in functional materials. researchgate.net Recent research highlights several promising avenues:
Materials for Electronics: Nitroaromatic compounds are being investigated as cathode materials for rechargeable lithium-ion batteries. researchgate.net The redox potential and cycle life can be tuned by changing the substituents on the aromatic ring. researchgate.net
Luminescent Sensors: Although often considered fluorescence quenchers, certain structural types of nitroaromatics can be incorporated into fluorescent molecules. These are being developed as highly sensitive sensors for detecting other nitroaromatic compounds, particularly explosives, through fluorescence quenching mechanisms. acs.orgmdpi.com
Advanced Organic Synthesis: The nitro group is now seen as a versatile functional group that can participate in novel transformations beyond simple reduction. rsc.org Emerging applications include denitrative cross-coupling reactions and skeletal editing, which open up new strategies for constructing complex molecular architectures. rsc.orgsci-hub.se Researchers are also developing new methods for C-H functionalization of nitroaromatics, allowing for the direct introduction of new groups onto the molecule. acs.org
Interactive Table: Emerging Research Applications of Substituted Nitroaromatics
| Research Area | Application | Key Advantages & Goals |
| Green Catalysis | Catalytic reduction to anilines | Use of nanocatalysts, photocatalysts, and earth-abundant metals to increase efficiency and reduce environmental impact. nih.govnih.govacs.org |
| Energy Storage | Organic cathode materials in batteries | Low cost, sustainability, and tunable electrochemical properties through functional group modification. researchgate.net |
| Materials Science | Luminescent sensors for explosives | High sensitivity and selectivity based on fluorescence quenching mechanisms. acs.orgmdpi.com |
| Organic Synthesis | Building blocks in novel reactions | Used in denitrative cross-couplings and skeletal editing to create complex molecules. rsc.orgacs.org |
| Medicinal Chemistry | Precursors for bioactive compounds | Synthesis of diverse nitrogen-containing heterocycles for drug development. researchgate.netacs.org |
The ongoing research into substituted nitroaromatics demonstrates their enduring importance in chemistry, evolving from historical industrial workhorses to key components in the development of advanced materials and sophisticated synthetic methodologies.
Properties
IUPAC Name |
1,4-dibromo-2-methyl-3-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2NO2/c1-4-5(8)2-3-6(9)7(4)10(11)12/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBTRDSFQFAQCPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1[N+](=O)[O-])Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701292649 | |
| Record name | 1,4-Dibromo-2-methyl-3-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701292649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1160573-50-1 | |
| Record name | 1,4-Dibromo-2-methyl-3-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160573-50-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Dibromo-2-methyl-3-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701292649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Mechanistic Investigations of 2,5 Dibromo 6 Nitrotoluene
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for aryl halides bearing strong electron-withdrawing groups. nih.gov The reaction typically proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized intermediate known as a Meisenheimer complex.
The bromine atoms on the 2,5-Dibromo-6-nitrotoluene ring are potential leaving groups in SNAr reactions. The strong electron-withdrawing nitro group at the 6-position activates the ring for nucleophilic attack. nih.gov Specifically, the bromine atom at the 2-position (ortho to the nitro group) is expected to be significantly more susceptible to substitution than the bromine at the 5-position (meta to the nitro group). This is because the negative charge of the Meisenheimer complex intermediate can be delocalized onto the nitro group only when the nucleophile attacks the ortho or para positions relative to it. stackexchange.com
A variety of nucleophiles would be expected to displace the ortho-bromine. These include:
Amines: Primary and secondary amines can react to form N-substituted aniline (B41778) derivatives.
Alkoxides and Phenoxides: These oxygen-based nucleophiles would yield the corresponding aryl ethers.
Thiolates: Sulfur nucleophiles are generally very effective in SNAr reactions, leading to the formation of thioethers.
The general mechanism for the displacement of the bromine at the 2-position by a generic nucleophile (Nu-) is depicted below:
Table 1: Predicted Nucleophilic Aromatic Substitution Reactions
| Nucleophile (Nu-) | Predicted Product |
|---|---|
| R-NH2 (Amine) | 5-Bromo-N-alkyl-2-methyl-6-nitroaniline |
| R-O- (Alkoxide) | 5-Bromo-2-alkoxy-1-methyl-3-nitrobenzene |
This table is based on predicted reactivity and not on published experimental data for this compound.
The regioselectivity and rate of SNAr reactions on this compound are governed by the electronic and steric effects of the substituents.
Electronic Effects: The nitro group is a powerful electron-withdrawing group through both inductive and resonance effects (-I, -R). Its presence is crucial for activating the ring towards nucleophilic attack by stabilizing the negatively charged Meisenheimer intermediate. nih.gov The methyl group is a weak electron-donating group (+I), which slightly deactivates the ring towards nucleophilic attack. However, the activating effect of the nitro group is overwhelmingly dominant. The bromine atoms themselves are deactivating through their inductive effect (-I) but can donate electron density through resonance (+R). In the context of SNAr, their primary role is that of a leaving group.
Steric Effects: The methyl group and the bromine atom at the 2-position are adjacent to the nitro group. This creates a sterically hindered environment around the ortho position. While the electronic activation by the nitro group strongly favors attack at the 2-position, significant steric hindrance from the neighboring methyl group could potentially slow the reaction rate compared to a less hindered substrate. The incoming nucleophile must approach the carbon atom bearing the bromine, and bulky nucleophiles might face steric repulsion from the ortho-methyl group.
Reduction Chemistry of the Nitro Functionality
The nitro group is readily reducible to a variety of functional groups, most commonly an amine (NH2). This transformation is fundamental in the synthesis of aromatic amines, which are valuable intermediates for dyes, pharmaceuticals, and polymers.
The reduction of the nitro group in this compound to an amino group would yield 3,6-Dibromo-2-methylaniline. A variety of reducing agents can accomplish this transformation. The choice of reagent can sometimes allow for the isolation of the intermediate hydroxylamine (B1172632) derivative.
Common methods for nitro group reduction include:
Metals in Acid: Reagents like tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl) are classic and effective methods for the complete reduction of a nitro group to an amine. longdom.org
Catalytic Hydrogenation: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni) is a clean and efficient method. longdom.org
Transfer Hydrogenation: Using a source of hydrogen like hydrazine (B178648) or ammonium (B1175870) formate (B1220265) with a catalyst (e.g., Pd/C) can also be effective.
Selective reduction to the hydroxylamine (NHOH) is more delicate and often requires milder conditions or specific reagents, such as zinc dust in the presence of ammonium chloride.
Table 2: Predicted Reduction Products of this compound
| Reagent(s) | Major Product |
|---|---|
| Fe, HCl | 3,6-Dibromo-2-methylaniline |
| H2, Pd/C | 3,6-Dibromo-2-methylaniline |
This table is based on established reduction methodologies and not on published experimental data for this compound.
The catalytic hydrogenation of a nitroaromatic compound on a metal surface (like Pd, Pt, or Ni) is a complex, multi-step process. While the exact mechanism can vary, it is generally understood to involve the following key steps:
Adsorption: Both the nitro compound and hydrogen gas adsorb onto the surface of the catalyst.
Hydrogen Activation: The H-H bond in H2 is cleaved, and hydrogen atoms are bound to the catalyst surface.
Stepwise Reduction: The nitro group is reduced in a stepwise manner. This is believed to proceed through nitroso (R-NO) and hydroxylamine (R-NHOH) intermediates.
Desorption: The final product, the aniline derivative, desorbs from the catalyst surface, regenerating the active sites.
The process involves the transfer of six hydrogen atoms to the nitro group, with the formation of two molecules of water as a byproduct. The selectivity towards the amine over the hydroxylamine is often high because the reduction of the intermediate hydroxylamine is typically fast under the reaction conditions.
Oxidation of the Methyl Group
The methyl group on an aromatic ring can be oxidized to a carboxylic acid group (-COOH) using strong oxidizing agents. The presence of the electron-withdrawing nitro and bromo groups on the ring makes the toluene (B28343) derivative more resistant to oxidation than toluene itself. Therefore, vigorous reaction conditions are typically required.
Common oxidizing agents for this transformation include:
Potassium Permanganate (B83412) (KMnO4): Typically used under basic conditions, followed by an acidic workup.
Chromic Acid (H2CrO4): Often generated in situ from sodium dichromate (Na2Cr2O7) and sulfuric acid (H2SO4).
The expected product from the oxidation of the methyl group of this compound would be 2,5-Dibromo-6-nitrobenzoic acid . It is important that the oxidizing agent is chosen carefully to avoid unwanted side reactions, although the electron-deficient aromatic ring is generally stable to oxidation under these conditions.
Conversion to Carboxylic Acid Analogues
The conversion of the methyl group in toluene and its derivatives to a carboxylic acid is a fundamental transformation in organic synthesis. For this compound, this oxidation would yield 2,5-Dibromo-6-nitrobenzoic acid. This reaction typically involves strong oxidizing agents capable of withstanding the harsh conditions often required for the oxidation of deactivated aromatic systems.
Standard methods for this conversion include the use of potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄). thieme.de However, the presence of electron-withdrawing groups, such as the nitro and bromo substituents on the ring, can make the methyl group more resistant to oxidation compared to toluene itself. google.com The reaction proceeds through the oxidation of the benzylic carbon.
More recent methodologies have explored catalyst-free aerobic photooxidation. For instance, toluene derivatives can be converted to benzoic acids using bromine and water under visible light irradiation, a method that avoids the use of heavy metal oxidants. thieme.de Another approach involves the use of molecular oxygen with a hydrobromic acid catalyst under photoirradiation to directly oxidize the methyl group. organic-chemistry.org While these methods are generally applicable to toluene derivatives, the specific efficiency for a highly deactivated substrate like this compound would depend on the precise reaction conditions.
The general transformation can be represented as follows:
Starting Material: this compound
Product: 2,5-Dibromo-6-nitrobenzoic acid
Typical Reagents: KMnO₄, H₂CrO₄, or newer photolytic/catalytic oxidation methods. thieme.deorganic-chemistry.org
Regioselective Oxidation Pathways
In the context of this compound, the primary site for oxidation under typical conditions is the methyl group. The aromatic ring itself is highly deactivated by the presence of two bromine atoms and a nitro group, making it resistant to oxidative degradation. The benzylic protons of the methyl group are the most reactive sites for oxidation.
The mechanism of oxidation, for example with permanganate, is thought to involve the attack on the C-H bonds of the methyl group. The reaction progresses through intermediates such as benzyl (B1604629) alcohol and benzaldehyde, which are subsequently oxidized to the final carboxylic acid product. mdpi.com The regioselectivity is therefore strongly directed towards the alkyl substituent, as oxidation of the deactivated aromatic ring would require significantly more forcing conditions that would likely lead to decomposition of the molecule.
Electrophilic Aromatic Substitution (EAS) Reactivity of the Aromatic Ring
Further electrophilic aromatic substitution (EAS) on the this compound ring is challenging due to the cumulative deactivating effects of the existing substituents. EAS reactions proceed through the attack of an electrophile on the electron-rich π-system of the benzene (B151609) ring. uomustansiriyah.edu.iqwikipedia.org Substituents that withdraw electron density from the ring decrease its nucleophilicity and thus slow down the rate of reaction. msu.edumasterorganicchemistry.com In this molecule, both the nitro group and the bromine atoms are electron-withdrawing, rendering the ring significantly less reactive than benzene. msu.edu
Directing Effects of Bromine, Nitro, and Methyl Substituents
When predicting the position of a potential incoming electrophile, the directing effects of all substituents must be considered. There are two available positions for substitution on the this compound ring: C3 and C4.
The directing influence of each substituent is as follows:
Methyl Group (-CH₃ at C1): This is a weak activating group and an ortho, para-director. pressbooks.pub It directs incoming electrophiles to positions C2 (blocked), C6 (blocked), and C4. Thus, it activates the C4 position.
Bromo Group (-Br at C2): Halogens are deactivating but are ortho, para-directors due to the ability of their lone pairs to stabilize the intermediate carbocation through resonance. masterorganicchemistry.compressbooks.pub This bromine directs to C1 (blocked), C3, and C6 (blocked). Its primary directing influence is on the C3 position.
Bromo Group (-Br at C5): This is also an ortho, para-director. It directs to positions C4, C6 (blocked), and C1 (blocked). Therefore, it activates the C4 position.
Nitro Group (-NO₂ at C6): This is a strong deactivating group and a meta-director. msu.edu It directs incoming groups to positions C2 (blocked) and C4. Thus, it directs towards the C4 position.
When multiple substituents are present, the most powerfully activating group generally controls the regioselectivity. masterorganicchemistry.com However, in this case, all but the methyl group are deactivating. The directing effects are additive. Three of the four substituents (-CH₃, -Br at C5, and -NO₂) direct an incoming electrophile to the C4 position. Only the bromine at C2 directs to the C3 position. This strong consensus suggests that if an EAS reaction were to occur, the C4 position would be the overwhelmingly favored site of substitution.
| Substituent (Position) | Electronic Effect | Directing Effect | Favored Position(s) |
|---|---|---|---|
| -CH₃ (C1) | Activating (Weak) | Ortho, Para | C4 |
| -Br (C2) | Deactivating (Weak) | Ortho, Para | C3 |
| -Br (C5) | Deactivating (Weak) | Ortho, Para | C4 |
| -NO₂ (C6) | Deactivating (Strong) | Meta | C4 |
Radical Pathways and Reaction Mechanisms
Beyond ionic reactions, this compound can potentially undergo reactions via radical pathways, primarily involving the methyl group. The benzylic hydrogens on the methyl group are susceptible to abstraction by radical initiators.
A common radical reaction for toluene derivatives is benzylic bromination, often using N-Bromosuccinimide (NBS) with a radical initiator like azobisisobutyronitrile (AIBN) or light. This reaction proceeds via a radical chain mechanism:
Initiation: The initiator (e.g., AIBN) decomposes to form radicals, which then react with NBS to generate a bromine radical (Br•).
Propagation: The bromine radical abstracts a benzylic hydrogen from the methyl group of this compound, forming a stable benzylic radical and HBr. This benzylic radical is stabilized by resonance with the aromatic ring. The newly formed benzylic radical then reacts with a molecule of Br₂ (formed from HBr and NBS) or NBS itself to yield the brominated product (2,5-Dibromo-6-nitrobenzyl bromide) and a new bromine radical, which continues the chain.
Termination: The reaction is terminated when two radicals combine.
The presence of the electron-withdrawing nitro group can influence the rate of this reaction. While radical reactions at the benzylic position are common, the specific reactivity would need to be determined experimentally. A patent describes a process for the radical bromination of o-nitrotoluene using HBr/H₂O₂ and AIBN, indicating that the nitro group does not inhibit this type of reaction. google.com
Advanced Spectroscopic and Computational Characterization of 2,5 Dibromo 6 Nitrotoluene
Vibrational Spectroscopy for Structural Elucidation (FT-IR, FT-Raman)
The vibrational spectrum of 2,5-Dibromo-6-nitrotoluene can be interpreted by considering the characteristic vibrations of its constituent parts: the toluene (B28343) methyl group, the aromatic ring, the carbon-bromine bonds, and the nitro group.
Methyl (CH₃) Group Vibrations: The methyl group is expected to exhibit several characteristic modes. The asymmetric and symmetric C-H stretching vibrations typically appear in the 2920-3000 cm⁻¹ region. Asymmetric and symmetric bending modes are anticipated around 1450 cm⁻¹ and 1380 cm⁻¹, respectively.
Aromatic Ring Vibrations: The C-H stretching vibrations of the two adjacent protons on the benzene (B151609) ring are expected in the 3050-3100 cm⁻¹ range. The C=C stretching vibrations within the aromatic ring typically produce a series of bands between 1400 cm⁻¹ and 1600 cm⁻¹. The substitution pattern on the ring influences the intensity and position of these bands. In-plane and out-of-plane C-H bending vibrations also provide structural information, with the latter being particularly sensitive to the substitution pattern.
Nitro (NO₂) Group Vibrations: The nitro group is one of the most readily identifiable functional groups in vibrational spectroscopy. It is characterized by two strong stretching vibrations: an asymmetric stretch (νₐₛ NO₂) typically found in the 1500–1570 cm⁻¹ range and a symmetric stretch (νₛ NO₂) appearing between 1330–1370 cm⁻¹. The electron-withdrawing nature of the adjacent bromine atom and steric hindrance from the ortho-methyl group may influence the precise frequencies of these modes. Bending and rocking modes for the NO₂ group are expected at lower frequencies.
Carbon-Bromine (C-Br) Vibrations: The C-Br stretching vibrations are typically observed in the far-infrared region, generally between 500 and 650 cm⁻¹. These bands can sometimes be weak in FT-IR but may show stronger signals in FT-Raman spectra.
A predictive summary of these key vibrational modes is presented in the table below.
| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR/Raman) |
| Aromatic C-H Stretch | Ar-H | 3100 - 3050 | Medium / Strong |
| Asymmetric C-H Stretch | -CH₃ | ~2975 | Medium / Medium |
| Symmetric C-H Stretch | -CH₃ | ~2870 | Medium / Medium |
| Aromatic C=C Stretch | Benzene Ring | 1600 - 1450 | Medium-Strong / Strong |
| Asymmetric NO₂ Stretch | -NO₂ | 1570 - 1500 | Strong / Medium |
| Asymmetric CH₃ Bend | -CH₃ | ~1450 | Medium / Medium |
| Symmetric CH₃ Bend (Umbrella) | -CH₃ | ~1380 | Medium / Medium |
| Symmetric NO₂ Stretch | -NO₂ | 1370 - 1330 | Strong / Strong |
| C-Br Stretch | C-Br | 650 - 500 | Strong / Strong |
For this compound, a key conformational question involves the orientation of the nitro group and the methyl group with respect to the plane of the benzene ring. Steric hindrance between the bulky ortho-substituents (the methyl group at C1 and the nitro group at C6, and the bromine at C2) likely forces the nitro group to twist out of the plane of the aromatic ring. This torsion would affect the extent of electronic conjugation between the nitro group and the ring.
Vibrational spectroscopy can probe such conformational details. A significant deviation of the nitro group from planarity would be expected to lower the frequency of the asymmetric and symmetric NO₂ stretching modes and alter their intensities. This is because the bond order of the C-N bond is reduced, which in turn affects the N-O bonds. In studies of other sterically hindered nitroaromatics, this twisting has been correlated with shifts in the vibrational frequencies of the nitro group. A detailed analysis comparing the observed spectral data with quantum chemical calculations (e.g., using Density Functional Theory, DFT) would be necessary to quantify the dihedral angle of this twist and determine the most stable conformation of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture
NMR spectroscopy is an indispensable technique for mapping the carbon-hydrogen framework of a molecule. ¹H and ¹³C NMR spectra provide information on the chemical environment of each nucleus, while two-dimensional techniques can establish direct and long-range connectivity between atoms.
The substitution pattern of this compound results in a unique set of signals in its NMR spectra. The chemical shifts are heavily influenced by the electronic effects of the substituents. The nitro group is a strong electron-withdrawing group, causing significant deshielding (downfield shifts) of nearby nuclei, particularly at the ortho and para positions. The bromine atoms also have an electron-withdrawing inductive effect but a weaker electron-donating resonance effect.
¹H NMR Spectrum: The molecule has two aromatic protons and a methyl group, leading to three distinct signals.
The proton at C3 (H3) is ortho to a bromine atom (C2) and meta to another bromine (C5) and the nitro group (C6).
The proton at C4 (H4) is ortho to a bromine atom (C5) and meta to the methyl group (C1) and the other bromine (C2).
These two aromatic protons are adjacent and should appear as doublets due to ortho coupling (typically ³JHH = 7-9 Hz).
The methyl group protons (-CH₃) are adjacent to two bulky ortho substituents (Br at C2 and NO₂ at C6) and would appear as a singlet, likely shifted downfield from the typical toluene methyl resonance (~2.3 ppm) due to the deshielding environment.
¹³C NMR Spectrum: Seven distinct signals are expected, one for each carbon atom.
The carbons directly attached to the electronegative bromine (C2, C5) and nitrogen (C6) atoms will be significantly shifted downfield.
The methyl carbon (C7) will appear far upfield.
The remaining aromatic carbons (C1, C3, C4) will have shifts determined by the combined electronic effects of all substituents.
The predicted chemical shifts based on additive models and data from similar compounds are summarized below.
| Nucleus | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (ppm) |
| C1 | - | - | 135 - 140 |
| C2 | - | - | 120 - 125 |
| C3 | 7.6 - 7.8 | d | 130 - 135 |
| C4 | 7.8 - 8.0 | d | 128 - 133 |
| C5 | - | - | 118 - 123 |
| C6 | - | - | 148 - 153 |
| C7 (-CH₃) | 2.6 - 2.8 | s | 18 - 22 |
While one-dimensional NMR provides essential data, 2D NMR techniques would be required for unambiguous assignment and complete structural confirmation.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show a cross-peak between the signals of the two aromatic protons (H3 and H4), definitively confirming their ortho relationship (³J coupling). No other correlations would be expected for the isolated methyl singlet.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbons to which they are directly attached. It would allow for the unambiguous assignment of the protonated carbons C3, C4, and C7 by linking their ¹H signals to their respective ¹³C signals.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (typically 2-3 bond) correlations between protons and carbons. This is crucial for assigning the quaternary (non-protonated) carbons. For instance, the methyl protons (H7) would be expected to show correlations to C1, C2, and C6. The aromatic proton H3 would show correlations to C1, C2, C4, and C5, while H4 would correlate to C2, C3, C5, and C6. Mapping these connectivities allows for the complete and unequivocal assembly of the molecular structure.
X-ray Crystallography and Solid-State Structural Analysis
X-ray crystallography provides the most definitive structural information by mapping the precise three-dimensional arrangement of atoms in a crystalline solid. As of this writing, a single-crystal X-ray structure of this compound has not been deposited in the Cambridge Structural Database (CSD). However, analysis of closely related structures, such as isomers like 2,6-Dibromo-4-nitrotoluene, provides a strong basis for predicting its solid-state characteristics. nih.govchemicalbook.com
A crystallographic analysis of this compound would be expected to reveal:
Precise Molecular Geometry: It would provide definitive measurements of all bond lengths and bond angles. Of particular interest would be the C-N and N-O bond lengths of the nitro group and the C-C-C bond angles within the benzene ring, which can be distorted by bulky substituents. nih.govchemicalbook.com
Conformation and Planarity: The analysis would quantify the degree to which the benzene ring is planar. Crucially, it would determine the dihedral angle between the plane of the nitro group and the plane of the aromatic ring. Due to steric clash with the ortho-methyl group, this angle is expected to be significant, indicating a non-planar arrangement. nih.gov
Intermolecular Interactions: The packing of molecules in the crystal lattice is governed by non-covalent interactions. A crystal structure would reveal the presence of any significant intermolecular forces, such as halogen bonding (Br···O or Br···N interactions), C-H···O hydrogen bonds, or π–π stacking interactions between aromatic rings. These interactions are fundamental to the material's bulk properties, including its melting point and solubility. For example, in the crystal structure of the isomer 1,3-dibromo-2-methyl-5-nitrobenzene, molecules are linked by short Br···O contacts and weak π–π interactions. nih.govchemicalbook.com
The table below summarizes the type of data that would be obtained from such an analysis.
| Parameter | Information Provided |
| Unit Cell Dimensions | Size and shape of the repeating crystal lattice unit (a, b, c, α, β, γ). |
| Space Group | The symmetry elements present within the crystal lattice. |
| Bond Lengths (Å) | Precise distances between bonded atoms (e.g., C-C, C-N, N-O, C-Br, C-H). |
| Bond Angles (°) | Angles formed by three connected atoms (e.g., C-C-C, C-C-N, O-N-O). |
| Torsion Angles (°) | Dihedral angles defining the conformation, especially the twist of the -NO₂ and -CH₃ groups relative to the ring. |
| Intermolecular Contacts (Å) | Distances and geometries of non-covalent interactions like halogen bonds, hydrogen bonds, and π–π stacking. |
Based on a thorough review of available scientific literature, it is not possible to generate the requested article on "this compound" that strictly adheres to the provided outline and quality standards. The detailed, specific experimental and computational data required for each section is not present in the public domain for this particular isomer.
Generating content for the requested sections without specific data on this compound would lead to scientifically inaccurate information and would violate the core instruction of not introducing information outside the explicit scope. The available detailed data pertains to other isomers, such as 2,6-Dibromo-4-nitrotoluene, and substituting this information would be misleading and incorrect.
Specifically, here is a breakdown of the missing information corresponding to the requested article structure:
Quantum Chemical Calculations and Density Functional Theory (DFT) Studies:There are no specific published DFT or other quantum chemical studies for this compound. Therefore, the following subsections, which require specific computational results, cannot be completed:
Analysis of Frontier Molecular Orbitals (HOMO-LUMO):No calculations on the energies of the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), or the resulting energy gap have been published for this specific molecule.
Due to the absence of this fundamental data for the subject compound, providing a thorough, informative, and scientifically accurate article that strictly follows the requested outline is not feasible at this time.
Applications of 2,5 Dibromo 6 Nitrotoluene in Advanced Organic Synthesis
Role as a Key Intermediate in Fine Chemical Synthesis
The strategic placement of bromo and nitro substituents on the toluene (B28343) ring makes these compounds highly valuable starting materials for creating high-value, specialized chemicals.
Synthesis of Pharmaceutical Precursors and Active Pharmaceutical Ingredients
Halogenated nitroaromatic compounds are crucial intermediates in the synthesis of pharmaceuticals. The transformation of the nitro group into an amine is a common strategy for producing substituted anilines, which are foundational precursors in medicinal chemistry. Research has shown that specific isomers, such as 2-Bromo-6-nitrotoluene, exhibit biological activity; for instance, it has been shown to bind to the human 5-HT7 receptor, a target of interest for central nervous system disorders biosynth.com. The ability to selectively manipulate the different functional groups on the aromatic ring allows for the construction of diverse molecular scaffolds necessary for drug discovery and development.
Development of Agrochemicals and Crop Protection Agents
The synthesis of modern agrochemicals often relies on complex aromatic intermediates. Halogenated nitrotoluenes serve as starting materials for a variety of industrial products, including pesticides . The reactivity of these compounds enables the introduction of specific functionalities that are essential for the biological activity of crop protection agents. The synthesis pathways often involve the reduction of the nitro group or nucleophilic substitution of the bromine atoms to build the final, more complex agrochemical structure.
Preparation of Functional Dyes and Pigments (e.g., Dibromoindigo and its Derivatives)
One of the most historically significant applications of brominated nitrotoluenes is in the synthesis of the ancient dye Tyrian purple, the primary component of which is 6,6′-Dibromoindigo nih.govwikipedia.org. Nearly all modern syntheses of this vibrant pigment are based on the coupling of a 6-bromoindole derivative nih.gov. A key precursor in this process is 4-bromo-2-nitrobenzaldehyde, which is itself prepared from 4-bromo-2-nitrotoluene (B1266186) nih.govresearchgate.net.
The synthesis involves multiple steps, often starting with the bromination of o-nitrotoluene or the nitration and subsequent Sandmeyer reaction of p-toluidine (B81030) derivatives researchgate.net. The resulting 4-bromo-2-nitrotoluene is then converted to the corresponding aldehyde. This aldehyde undergoes a condensation reaction, for example with nitromethane, as part of a sequence that ultimately yields the target 6,6′-Dibromoindigo dye nih.gov. The journey from a simple bromonitrotoluene to a complex historical pigment highlights the compound's role as a critical synthetic intermediate nih.govresearchgate.net.
| Precursor Compound | Target Dye | Key Synthetic Transformation |
| 4-Bromo-2-nitrotoluene | 6,6′-Dibromoindigo (Tyrian Purple) | Conversion to 4-bromo-2-nitrobenzaldehyde, followed by condensation and cyclization reactions. nih.govnih.gov |
| 6-Bromoindole | 6,6′-Dibromoindigo (Tyrian Purple) | Iodination, acetoxylation, and subsequent alkaline hydrolysis with air oxidation. tekhelet.com |
Building Block for Complex Heterocyclic Scaffolds
The reactivity of bromonitrotoluenes makes them ideal starting points for constructing complex ring systems, particularly the indole nucleus, which is a common motif in natural products and pharmaceuticals.
Synthetic Routes to Indole and Related Heterocycles
Ortho-substituted nitroarenes, including 2-bromo-6-nitrotoluene, are valuable precursors for synthesizing substituted indoles. Several classic and modern named reactions in organic chemistry utilize such substrates. The Leimgruber-Batcho indole synthesis, for instance, is a popular and flexible method for preparing a wide variety of indole derivatives . This method, along with others like the Reissert and Bartoli syntheses, often begins with a nitrotoluene derivative cdnsciencepub.comwikipedia.orgmdpi.com.
In these syntheses, the nitro- and bromo-substituted toluene can be converted into an intermediate that is then cyclized to form the indole ring. For example, 2-bromo-6-nitrotoluene can be used to synthesize benzylthio-nitrotoluenes, which are then condensed with ethyl oxalate and cyclized to form mercaptoindoles via the Reissert procedure cdnsciencepub.com. The Bartoli indole synthesis specifically utilizes the reaction of ortho-substituted nitroarenes with vinyl Grignard reagents to directly form the indole core wikipedia.org. These methods provide powerful tools for accessing 7-substituted indoles, which are otherwise difficult to prepare wikipedia.org.
Total Synthesis of Natural Products and Alkaloids (e.g., Carbazomadurin A, Clavicipitic Acids)
The utility of bromonitrotoluenes as foundational building blocks is demonstrated in their application in the total synthesis of complex, biologically active natural products. 2-Bromo-6-nitrotoluene has been explicitly identified as a key starting reagent in the syntheses of Carbazomadurin A and the N-acetyl methyl ester of (±)-clavicipitic acids .
Carbazomadurin A: This highly oxygenated carbazole alkaloid is noted for its neuronal cell-protecting properties. Its total synthesis utilizes 2-bromo-6-nitrotoluene as a precursor to construct the core carbazole structure .
Clavicipitic Acids: These are a unique class of ergot alkaloids. The total synthesis of the N-acetyl methyl ester of (±)-clavicipitic acids also employs 2-bromo-6-nitrotoluene as a starting material . The synthesis of the core azepino[5,4,3-cd]-indole nucleus of clavicipitic acid often involves building upon a substituted indole precursor nih.gov.
The selection of 2-bromo-6-nitrotoluene in these intricate synthetic campaigns underscores its importance in providing the necessary chemical handles to construct complex, polycyclic architectures found in nature .
| Starting Material | Target Natural Product | Significance |
| 2-Bromo-6-nitrotoluene | Carbazomadurin A | Used to construct the core of a neuronal cell-protecting carbazole alkaloid. |
| 2-Bromo-6-nitrotoluene | (±)-Clavicipitic Acids | Serves as a key precursor in the total synthesis of this class of ergot alkaloids. |
Utility in Materials Science and Specialty Chemicals
2,5-Dibromo-6-nitrotoluene serves as a key intermediate in the synthesis of high-performance materials. The presence of reactive C-Br bonds, coupled with a modifiable nitro group, allows for its incorporation into a variety of macromolecular structures, leading to materials with tailored properties. Nitroaromatic compounds, in general, are crucial precursors for a wide range of industrial products, including dyes, polymers, and pesticides. nih.govnih.gov
Synthesis of Specialty Polymers and Resins with Enhanced Properties
The dibromo functionality of this compound allows it to act as a monomer or cross-linking agent in polymerization reactions. Through metal-catalyzed coupling reactions, the bromine atoms can be substituted to form new carbon-carbon or carbon-heteroatom bonds, creating a polymer backbone. For example, after converting the bromo-substituents into other functional groups, the resulting molecule can undergo polymerization.
Furthermore, the nitro group can be chemically transformed, most commonly reduced to an amine (NH2), after the polymer backbone has been formed. This post-polymerization modification introduces new functionalities, enabling the creation of specialty polymers such as polyamides or polyimides. These polymers often exhibit enhanced thermal stability, chemical resistance, and specific mechanical properties due to the rigid aromatic units derived from the toluene core. The ability to systematically alter the monomeric substituents is a key strategy for designing polymer membranes with specific properties. rsc.orgrsc.org
Development of Advanced Functional Materials
Advanced functional materials are designed to possess specific properties for targeted applications, such as in electronics or sensor technology. Nitroaromatic compounds are recognized as important building blocks for such materials. researchgate.net The derivatives of this compound are valuable in this field due to the compound's potential to form extended π-conjugated systems.
By replacing the bromine atoms with aromatic or unsaturated groups via cross-coupling reactions, highly conjugated molecules can be synthesized. These molecules can exhibit unique electronic and photophysical properties. For instance, polymers and oligomers derived from similar building blocks are investigated for their semiconducting behavior, making them candidates for use in organic field-effect transistors (OFETs) and other electronic devices. bu.edu.eg Additionally, the strong electron-withdrawing nature of the nitro group can be harnessed to create materials for sensing applications, as it can influence the fluorescence properties of a larger molecular system. mdpi.com
Applications in Optoelectronics and Nonlinear Optics (NLO)
Molecules with significant nonlinear optical (NLO) properties are crucial for applications in optoelectronics, including data storage and telecommunications. nih.gov The NLO response of a molecule is often enhanced by having a structure with a strong electron donor and a strong electron acceptor, connected by a π-conjugated system (a "push-pull" system).
This compound can be used as a precursor to create such NLO-active materials. The nitro group acts as a powerful electron acceptor. nih.gov Through synthetic modification, electron-donating groups can be introduced into the molecule, typically by replacing the bromine atoms. The resulting donor-acceptor substituted aromatic system can exhibit a large molecular hyperpolarizability, which is a measure of its NLO activity. researchgate.netresearchgate.net Research has shown that organic compounds featuring nitro groups often exhibit promising NLO properties, making derivatives of this compound attractive for the development of new materials for optical and photonic devices. nih.govresearchgate.net
Substrate in Metal-Catalyzed Coupling Reactions
The two bromine atoms on this compound serve as excellent leaving groups in a wide array of transition metal-catalyzed cross-coupling reactions. These reactions are fundamental tools for forming carbon-carbon and carbon-heteroatom bonds with high precision and efficiency.
Palladium-Catalyzed Cross-Coupling Methodologies (e.g., Suzuki-Miyaura)
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound. nih.govwikipedia.org this compound is an ideal substrate for this reaction due to its two C-Br bonds.
The general mechanism involves three key steps:
Oxidative Addition : The palladium(0) catalyst inserts into the aryl-bromide bond, forming a palladium(II) intermediate. libretexts.org
Transmetalation : The organic group from the organoboron reagent is transferred to the palladium center. libretexts.org
Reductive Elimination : The two organic groups couple, forming the new C-C bond and regenerating the palladium(0) catalyst. libretexts.org
Because this compound has two bromine atoms, it can undergo the Suzuki-Miyaura reaction twice. This allows for the synthesis of complex biaryl or terphenyl structures. nih.govnih.gov By carefully controlling the reaction conditions or the stoichiometry of the reagents, it is possible to achieve selective mono- or di-substitution, providing a route to a wide range of complex molecules from a single starting material. nih.gov This reaction is highly valued for its tolerance of various functional groups and its use of non-toxic boron reagents. nih.gov
Table 1: Representative Suzuki-Miyaura Coupling Reactions
| Reactant A (Substrate) | Reactant B (Boronic Acid) | Catalyst | Product Type |
|---|---|---|---|
| This compound | Phenylboronic acid | Pd(PPh3)4 | Phenyl-substituted nitrotoluene |
| This compound | Thiophene-2-boronic acid | Pd(dppf)Cl2 | Thienyl-substituted nitrotoluene |
| This compound | 4-Methoxyphenylboronic acid | Pd(OAc)2 / SPhos | Methoxybiaryl derivative |
| This compound | Vinylboronic acid | Pd(0) complex | Styrene derivative |
Other Transition Metal-Mediated Carbon-Carbon and Carbon-Heteroatom Bond Formations
Beyond the Suzuki-Miyaura reaction, the C-Br bonds of this compound are reactive in other important transition metal-catalyzed transformations.
Sonogashira Coupling : This palladium- and copper-co-catalyzed reaction couples aryl halides with terminal alkynes to form arylalkynes. wikipedia.orglibretexts.org Applying this reaction to this compound allows for the introduction of one or two alkyne moieties, which are versatile functional groups for further synthesis or for creating conjugated materials. organic-chemistry.orgscirp.org The relative reactivity of different halides can be exploited to achieve selective coupling. wikipedia.org
Buchwald-Hartwig Amination : This palladium-catalyzed reaction is a premier method for forming carbon-nitrogen bonds by coupling aryl halides with amines. wikipedia.orglibretexts.org This reaction would allow for the direct substitution of the bromine atoms in this compound with primary or secondary amines, yielding substituted nitroanilines. These products are valuable intermediates in pharmaceuticals and materials science. wikipedia.orgacsgcipr.org Recent advances have even demonstrated the coupling of nitroarenes themselves, showcasing the versatility of palladium catalysis in C-N bond formation. nih.govacs.org
Supramolecular Chemistry and Intermolecular Interactions of Dibromonitrotoluenes
Hydrogen Bonding Networks in Solid and Solution States
For halogenated nitroaromatic compounds, C-H...Br and C-H...O interactions are frequently observed. The hydrogen atoms of the aromatic ring and the methyl group can act as hydrogen bond donors, while the bromine atoms and the oxygen atoms of the nitro group can act as acceptors.
In the crystal structure of the related compound, 2,4,6-tribromotoluene, molecules are linked by C-H...Br hydrogen bonds, forming chains within the crystal lattice. iucr.org Similarly, studies on other halogenated nitrobenzene (B124822) derivatives show the presence of C-H...Br hydrogen bonds that connect neighboring molecules. The geometry of these interactions, including the donor-hydrogen...acceptor distance and the C-H...acceptor angle, are critical in determining their strength and influence on the crystal packing.
The oxygen atoms of the nitro group are also potent hydrogen bond acceptors. In many nitroaromatic compounds, C-H...O hydrogen bonds are prevalent, often working in concert with other intermolecular forces to build complex three-dimensional networks.
Table 1: Representative C-H...Br and C-H...O Interaction Geometries in Analogous Compounds
| Interaction Type | Donor (D) | Acceptor (A) | D-H...A Distance (Å) | C-H...A Angle (°) | Reference Compound |
|---|---|---|---|---|---|
| C-H...Br | C-H (aromatic) | Br | Varies | Varies | 2,4,6-tribromotoluene |
Note: Specific values are not provided as they are highly dependent on the specific crystal structure, which is unavailable for 2,5-Dibromo-6-nitrotoluene.
Halogen Bonding Interactions (Br...O, Br...Br)
Halogen bonding is a highly directional non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic species (a Lewis base). In the context of dibromonitrotoluenes, the bromine atoms can participate in halogen bonds with the oxygen atoms of the nitro group (Br...O) or with other bromine atoms (Br...Br).
Br...O halogen bonds are a significant feature in the crystal structures of many nitro-functionalized dibromo compounds. The electron-withdrawing nature of the nitro group enhances the electrophilic character of the covalently bonded bromine atom, promoting a stronger interaction with the oxygen atom of a neighboring molecule.
Br...Br interactions are also commonly observed and are categorized into two types. Type I interactions are characterized by symmetric C-Br...Br angles, while Type II interactions, which are considered true halogen bonds, have one C-Br...Br angle close to 180° and the other close to 90°. These interactions can play a pivotal role in the self-assembly of molecules in the solid state. For instance, in a related tribromo-nitrobenzene derivative, a polarized Brδ+...Brδ- intermolecular halogen bond is a key feature of the asymmetric unit.
Pi-Pi Stacking and Aromatic Interactions in Crystal Packing
The aromatic rings of nitrotoluene derivatives can engage in π-π stacking interactions, which are attractive non-covalent interactions between aromatic rings. These interactions are crucial in the formation of columnar structures within the crystal lattice. The geometry of π-π stacking can vary, with common motifs being face-to-face and offset (or slipped) stacking.
In many substituted toluenes, molecules stack in columns along a crystallographic axis. The centroid-to-centroid distance between stacked rings and the slip angle are important parameters that define the nature and strength of these interactions. For example, in 2,6-diiodo-4-nitrotoluene, molecules are observed to stack in columns. iucr.org The presence of electron-withdrawing groups like nitro and bromine on the aromatic ring influences the electron density of the π-system and can affect the geometry and energy of these stacking interactions.
Crystal Engineering Principles and Polymorphism
The study of intermolecular interactions is central to crystal engineering, which aims to design and synthesize crystalline materials with desired properties. The interplay of hydrogen bonds, halogen bonds, and π-π stacking in compounds like dibromonitrotoluenes dictates the final crystal structure.
Polymorphism, the ability of a compound to crystallize in more than one crystal structure, is a common phenomenon in organic molecules. Different polymorphs of a substance can exhibit different physical properties, such as melting point, solubility, and stability. The formation of a particular polymorph can be influenced by crystallization conditions such as solvent and temperature. While no polymorphs of this compound have been reported, it is a possibility for such a molecule, where subtle changes in the balance of intermolecular forces could lead to different packing arrangements.
Environmental Transformation Pathways of Nitrotoluene Derivatives
Reductive Degradation Mechanisms in Various Environments
The presence of the electron-withdrawing nitro group makes nitrotoluene derivatives susceptible to reductive transformations, which are common pathways in anaerobic or reducing environments like sediments and anoxic water zones. The reduction of the nitro group (–NO₂) is a stepwise process that significantly alters the compound's chemical properties. researchgate.netresearchgate.net
The generally accepted reductive pathway for nitroaromatic compounds proceeds as follows: R-NO₂ → R-NO → R-NHOH → R-NH₂ researchgate.net
This sequence involves the transformation of the nitro group to a nitroso group (R-NO), then to a hydroxylamino group (R-NHOH), and finally to an amino group (R-NH₂). researchgate.net Each reduction of a nitro group requires the equivalent of three moles of H₂. researchgate.net For 2,5-Dibromo-6-nitrotoluene, this pathway would lead to the formation of 2,5-Dibromo-6-nitrosotoluene, followed by 2,5-Dibromo-6-hydroxylaminotoluene, and ultimately 2,5-Dibromo-6-aminotoluene (3,6-Dibromo-2-methylaniline).
Hydroxylamino and amino intermediates are key products of the reductive degradation of nitrotoluenes. researchgate.netresearchgate.net Studies on 2,4,6-trinitrotoluene (B92697) (TNT) and other nitrotoluenes show that hydroxylamino intermediates (e.g., 2-hydroxylamino-4,6-dinitrotoluene) are formed, which are then typically reduced further to their corresponding amino derivatives (e.g., 2-amino-4,6-dinitrotoluene). researchgate.netnih.gov
The fate of these intermediates is varied. While amino groups are generally more stable than their precursor nitro or hydroxylamino groups, they can undergo further transformations. Hydroxylamino intermediates are particularly reactive and can undergo several reactions:
Dimerization: They can dimerize to form azoxy and azo compounds. nih.gov
Rearrangement: Under certain conditions, they may undergo rearrangement reactions like the Bamberger rearrangement to form aminophenols. nih.gov
Binding: These reactive intermediates can covalently bind to soil organic matter, leading to their sequestration in the environment.
In the context of this compound, the formation of 2,5-Dibromo-6-hydroxylaminotoluene would be a critical step, potentially leading to the formation of dimeric azoxy compounds or stable 2,5-Dibromo-6-aminotoluene.
Oxidative Degradation Processes
While reductive pathways are significant, oxidative degradation of nitrotoluenes also occurs, particularly in aerobic environments and through advanced oxidation processes (AOPs). The electron-withdrawing nature of the nitro group generally makes the aromatic ring resistant to oxidative attack. nih.gov However, degradation can be initiated at the methyl group or, in some cases, by enzymatic action on the ring itself. researchgate.netnih.gov
Oxidative pathways can include:
Methyl Group Oxidation: The methyl group can be sequentially oxidized to a carboxyl group. For example, 4-nitrotoluene (B166481) can be oxidized to 4-nitrobenzyl alcohol, then 4-nitrobenzaldehyde, and finally 4-nitrobenzoic acid. researchgate.netnih.gov A similar pathway for this compound would yield 2,5-Dibromo-6-nitrobenzoic acid.
Ring Hydroxylation: Monooxygenase or dioxygenase enzymes can attack the aromatic ring, leading to the insertion of hydroxyl groups and subsequent ring cleavage. researchgate.netnih.gov This often involves the removal of the nitro group as nitrite (B80452). nih.gov For example, 2-nitrotoluene (B74249) can be converted to 3-methylcatechol (B131232) with the release of nitrite. researchgate.net
Chemical Oxidation: Strong oxidizing agents like permanganate (B83412) can degrade nitrotoluenes, with reactions occurring at both the methyl group and the aromatic ring. researchgate.net
Photochemical Transformation Pathways
Nitrotoluene derivatives can absorb ultraviolet radiation, leading to their photochemical transformation in sunlit surface waters or the atmosphere. dtic.milnih.gov The photolysis of nitrotoluenes can proceed through different mechanisms, including the reduction of the nitro group or rearrangement.
Studies on 4-nitrotoluene show it undergoes direct photolysis, with 4-methyl-2-nitrophenol (B89549) identified as a primary product. nih.gov The quantum yields for the disappearance of aromatic nitrocompounds are generally low (on the order of 10⁻³), indicating that deactivation back to the ground state is a major competing process. dtic.mil The presence of other substances in water, such as nitrate (B79036) and nitrite ions, can also trigger photonitration processes, potentially forming other nitroaromatic derivatives. nih.gov For this compound, photolysis could lead to rearrangements, hydroxylation of the ring, or transformation of the nitro group.
Biotransformation and Microbial Metabolism (focus on chemical transformations)
Microorganisms have developed diverse strategies to metabolize nitrotoluene compounds. These biotransformations can occur under both aerobic and anaerobic conditions and involve a series of enzymatic reactions. researchgate.net
Anaerobic Biotransformation: Under anaerobic conditions, the primary metabolic pathway is the reduction of the nitro group, as detailed in Section 7.1. researchgate.netresearchgate.net Bacteria from genera such as Clostridium and Desulfovibrio are known to reduce TNT completely to 2,4,6-triaminotoluene. researchgate.net
Aerobic Biotransformation: Aerobic degradation pathways are more varied. Some microbes initiate the attack by reducing the nitro group to a hydroxylamino group, which is then converted to an aminophenol derivative before ring cleavage. nih.gov For instance, Mycobacterium sp. strain HL 4-NT-1 degrades 4-nitrotoluene by first forming 4-hydroxylaminotoluene, which is then transformed into 6-amino-m-cresol. nih.gov Other aerobic pathways involve dioxygenase enzymes that hydroxylate the aromatic ring, leading to the elimination of the nitro group as nitrite and the formation of catechols (e.g., 3-methylcatechol from 2-nitrotoluene), which are then funneled into central metabolic pathways for ring cleavage. nih.govresearchgate.net
For a di-halogenated compound like this compound, microbial degradation could potentially involve initial reductive or oxidative steps. The degradation of the structurally similar 2,6-dibromo-4-nitrophenol (B181593) by Cupriavidus sp. involves a monooxygenase that catalyzes sequential denitration and debromination, suggesting that microbes can evolve pathways to handle multiple substituents. researchgate.net
Kinetic and Mechanistic Studies of Environmental Degradation
The rate of degradation of nitrotoluene derivatives is influenced by environmental conditions and the specific compound structure. Kinetic studies often show that degradation follows pseudo-first-order kinetics, where the rate of disappearance is proportional to the concentration of the compound. acs.orgresearchgate.net
Mechanistic studies, often supported by computational chemistry, help to elucidate the specific steps and intermediates in the degradation process. For example, studies on the unimolecular decomposition of o-nitrotoluene have identified multiple competing channels, including NO₂ elimination and intramolecular rearrangements to form products like anthranil. nih.gov The relative importance of these pathways is highly dependent on temperature. nih.govrsc.org Kinetic investigations of the degradation of 4-nitrotoluene using advanced oxidation processes have also been performed to determine the effects of various operational parameters on the reaction rate. researchgate.net
The presence of bromine atoms on the aromatic ring of this compound would likely influence its degradation kinetics. Halogen substituents can affect the electronic properties of the ring and may be more or less susceptible to removal depending on the specific microbial enzymes or chemical conditions involved.
Data Tables
Table 1: Examples of Microbial Transformation Products from Nitrotoluene Derivatives Data synthesized from multiple sources. researchgate.netresearchgate.netnih.gov
| Parent Compound | Microorganism/Condition | Key Intermediates/Products | Transformation Type |
| 2,4,6-Trinitrotoluene | Veillonella alkalescens | 2-Amino-4,6-dinitrotoluene, 4-Amino-2,6-dinitrotoluene | Reductive |
| 4-Nitrotoluene | Mycobacterium sp. | 4-Hydroxylaminotoluene, 6-Amino-m-cresol | Reductive/Rearrangement |
| 2-Nitrotoluene | Acidovorax sp. | 3-Methylcatechol, Nitrite | Oxidative (Dioxygenase) |
| 3-Nitrotoluene | Pseudomonas putida | 3-Aminotoluene, 3-Nitrobenzyl alcohol, 3-Nitrophenol | Reductive & Oxidative |
Interactive Data Table 1
| Parent Compound | Microorganism/Condition | Key Intermediates/Products | Transformation Type |
|---|---|---|---|
| 2,4,6-Trinitrotoluene | Veillonella alkalescens | 2-Amino-4,6-dinitrotoluene, 4-Amino-2,6-dinitrotoluene | Reductive |
| 4-Nitrotoluene | Mycobacterium sp. | 4-Hydroxylaminotoluene, 6-Amino-m-cresol | Reductive/Rearrangement |
| 2-Nitrotoluene | Acidovorax sp. | 3-Methylcatechol, Nitrite | Oxidative (Dioxygenase) |
| 3-Nitrotoluene | Pseudomonas putida | 3-Aminotoluene, 3-Nitrobenzyl alcohol, 3-Nitrophenol | Reductive & Oxidative |
Table 2: Kinetic Parameters for Degradation of Nitroaromatic Compounds Data synthesized from multiple sources. acs.orgresearchgate.net
| Compound | Degradation Process | Kinetic Model | Rate Constant (k) | Conditions |
| Nitrobenzene (B124822) | γ-ray irradiation | Pseudo-first-order | Varies with dose rate | Aqueous solution |
| 4-Nitrotoluene | MnO₂/Clinoptilolite/O₃ | Pseudo-first-order | Not specified | Petrochemical wastewater |
| o-Nitrotoluene | Unimolecular Decomposition | RRKM/TST Theory | 4.10x10¹⁷ exp[-37000/T] s⁻¹ (NO₂ elimination) | High-pressure limit |
Interactive Data Table 2
| Compound | Degradation Process | Kinetic Model | Rate Constant (k) | Conditions |
|---|---|---|---|---|
| Nitrobenzene | γ-ray irradiation | Pseudo-first-order | Varies with dose rate | Aqueous solution |
| 4-Nitrotoluene | MnO₂/Clinoptilolite/O₃ | Pseudo-first-order | Not specified | Petrochemical wastewater |
| o-Nitrotoluene | Unimolecular Decomposition | RRKM/TST Theory | 4.10x10¹⁷ exp[-37000/T] s⁻¹ (NO₂ elimination) | High-pressure limit |
Advanced Electrochemistry and Catalysis for Substituted Nitroaromatics
Electrochemical Redox Behavior of Functional Groups
The electrochemical reduction of nitroaromatic compounds is a well-studied process that typically proceeds through multiple, distinct steps. researchgate.netresearchgate.net The presence of bromo and methyl substituents on the aromatic ring of 2,5-Dibromo-6-nitrotoluene modifies the electron density of the molecule, thereby influencing the potentials at which these reduction steps occur. iiste.org
Voltammetric techniques, such as cyclic voltammetry (CV), are instrumental in elucidating the reduction pathways of substituted nitroaromatics. researchgate.net For a compound like this compound, the electrochemical reduction primarily involves the nitro group, which is more readily reduced than the bromo substituents. iiste.orgacs.org
The electrochemical behavior of nitroaromatic compounds often shows a sequence of reduction/oxidation steps corresponding to the formation of the nitro radical, nitroso, hydroxylamine (B1172632), and amine groups. researchgate.net The initial reduction to hydroxylamine is typically irreversible, while the subsequent redox process between the hydroxylamine and nitroso (ArNO) species can be reversible. researchgate.net
The carbon-bromine (C-Br) bonds can also be electrochemically reduced, a process known as reductive dehalogenation. However, this typically occurs at significantly more negative potentials than the initial reduction of the nitro group. This separation of reduction potentials allows for the selective electrochemical transformation of the nitro group without affecting the bromo substituents.
| Electrochemical Step | Typical Reaction | Number of Electrons (n) | General Characteristics |
|---|---|---|---|
| Nitro to Hydroxylamine | ArNO₂ + 4e⁻ + 4H⁺ → ArNHOH + H₂O | 4 | Irreversible reduction, occurs at the least negative potential. researchgate.net |
| Hydroxylamine/Nitroso Redox | ArNHOH ⇌ ArNO + 2e⁻ + 2H⁺ | 2 | Often a reversible couple observed in cyclic voltammetry. researchgate.net |
| Hydroxylamine to Amine | ArNHOH + 2e⁻ + 2H⁺ → ArNH₂ + H₂O | 2 | Occurs at a more negative potential than the initial nitro reduction. |
| Reductive Dehalogenation | Ar-Br + 2e⁻ + H⁺ → Ar-H + Br⁻ | 2 | Typically requires much more negative potentials than nitro group reduction. |
The kinetics of the heterogeneous electron transfer at the electrode surface are a critical aspect of the electrochemical behavior of this compound. The standard electron-transfer rate constant, k_s, provides a measure of how quickly the molecule can accept an electron from the electrode. researchgate.net For many nitroaromatic compounds, the initial one-electron transfer to form the radical anion is a fast process. researchgate.net
However, the molecular structure significantly influences these kinetics. researchgate.net Studies on various nitrobenzene (B124822) derivatives have shown that steric hindrance around the nitro group can decrease the electron-transfer rate constant. researchgate.net For this compound, the presence of a bromo and a methyl group ortho to the nitro function could introduce steric effects that may impact the kinetics of electron transfer compared to unsubstituted nitrobenzene.
The thermodynamics of the reduction are described by the reduction potential. The presence of electron-withdrawing groups, such as the nitro group and bromine atoms, makes the compound easier to reduce (i.e., the reduction occurs at a less negative potential) compared to benzene (B151609) or toluene (B28343). iiste.orgrsc.org Conversely, electron-donating groups like the methyl group make reduction more difficult. iiste.org The combined electronic effects of the two bromo, one nitro, and one methyl group determine the precise reduction potential of this compound.
Research using electrochemical impedance spectroscopy has been employed to determine the kinetic parameters for the reduction of various nitrobenzene derivatives. researchgate.net These studies indicate that factors such as the reorganization energy and the distance of closest approach of the molecule to the electrode surface play a crucial role in determining the rate of electron transfer. researchgate.net
| Compound Class | Kinetic Parameter | Influencing Factors | Typical Findings |
|---|---|---|---|
| Substituted Nitrobenzenes | Standard rate constant (k_s) | Steric hindrance, solvent reorganization energy. researchgate.net | Increased steric bulk around the nitro group generally decreases k_s. researchgate.net |
| Halogenated Aromatics | Reduction Potential (E°) | Number and type of halogens, position on the ring. | Electron-withdrawing halogens make reduction potentials less negative. |
| Nitroaromatics | Gibbs Free Energy of Solvation | Molecular size and charge distribution. researchgate.net | Affects the outer-sphere reorganization energy, which influences k_s. researchgate.net |
Electrocatalytic Applications in Organic Transformations
Electrocatalysis utilizes specific electrode materials to enhance the rate and selectivity of electrochemical reactions. For substituted nitroaromatics, electrocatalysis can provide pathways for targeted reductions or oxidations that are difficult to achieve with conventional chemical reagents.
The primary application of electrocatalysis for compounds like this compound is the selective reduction of the nitro group to an amine, forming 2,5-Dibromo-6-aminotoluene. This transformation is highly valuable in the synthesis of pharmaceuticals and other fine chemicals. nih.gov
By carefully selecting the electrode material and controlling the applied potential, it is possible to reduce the nitro group with high chemoselectivity, leaving the bromo substituents intact. acs.org This is a significant advantage over many chemical reducing agents, which can cause undesired hydrodehalogenation. nih.govcommonorganicchemistry.com Metals such as copper, platinum, palladium, and iridium have been identified through computational studies as potentially active catalysts for nitro group reduction. rsc.org The mechanism on these surfaces involves the adsorption of the nitro group and a stepwise reduction, where the metal surface facilitates the breaking of N-O bonds and the formation of N-H bonds. rsc.org The key to selectivity is to operate at a potential sufficient for nitro reduction but not negative enough to induce C-Br bond cleavage.
Heterogeneous and Homogeneous Catalysis for Chemical Transformations
Both heterogeneous and homogeneous catalysis offer powerful methods for the chemical transformation of substituted nitroaromatics, particularly for the reduction of the nitro group.
The catalytic reduction of a nitro group in a halogenated aromatic compound presents a significant challenge: achieving high chemoselectivity for the nitro group reduction without cleaving the carbon-halogen bonds (hydrodehalogenation). nih.gov The design of suitable catalysts is central to overcoming this challenge.
Heterogeneous Catalysts: A wide range of heterogeneous catalysts has been developed for this purpose.
Palladium on Carbon (Pd/C): This is a common hydrogenation catalyst, but it can be prone to causing dehalogenation. nih.govcommonorganicchemistry.com Its selectivity can be improved by modifying the reaction conditions or using specific hydrogen donors like hydrazine (B178648) hydrate (B1144303) instead of H₂ gas. nih.gov
Raney Nickel: Often used as an alternative to Pd/C for substrates where dehalogenation is a concern. commonorganicchemistry.comwikipedia.org
Sulfided Platinum Catalysts: Commercially available sulfided platinum on carbon (e.g., Lindlar's catalyst) has shown excellent chemoselectivity for reducing nitro groups in the presence of activated heteroaryl halides. nih.gov The sulfur acts as a selective poison, deactivating the sites responsible for dehalogenation.
Metal Oxides: Systems like V₂O₅/TiO₂ have been developed as recyclable, heterogeneous photocatalysts that can reduce nitro compounds to amines using visible light and a hydrogen donor like hydrazine hydrate. organic-chemistry.org
First-Row Transition Metals: Catalysts based on more abundant metals like iron are also effective. For example, commercial iron powder in water can selectively reduce nitroarenes under mild conditions. longdom.org
Homogeneous Catalysts: Homogeneous catalysts, which are soluble in the reaction medium, can also offer high selectivity. Ruthenium carbonyl complexes, for instance, have been used to catalyze the reduction of nitro compounds to amines using a mixture of carbon monoxide and hydrogen as the reducing gas. google.com These systems operate under specific temperature and pressure conditions and can provide good yields of the desired amine. google.com
The choice of the reducing agent (or hydrogen source) is also critical. While H₂ gas is common, transfer hydrogenation using donors like formic acid, hydrazine, or sodium borohydride (B1222165) can offer milder conditions and improved selectivity with certain catalyst systems. nih.gov
| Catalyst System | Type | Hydrogen Source | Key Feature/Advantage | Reference |
|---|---|---|---|---|
| Sulfided Platinum on Carbon | Heterogeneous | H₂ | High chemoselectivity; minimizes hydrodehalogenation of aryl halides. nih.gov | nih.gov |
| Pd/C | Heterogeneous | Hydrazine Hydrate | Selectivity can be controlled by choice of hydrogen donor. nih.gov | nih.gov |
| Iron (Fe) Powder | Heterogeneous | Water (in situ H₂) | Inexpensive, mild conditions, good for functional group tolerance. longdom.orgorganic-chemistry.org | longdom.org |
| Raney Nickel | Heterogeneous | H₂ or Hydrazine | Alternative to Pd/C to avoid dehalogenation of I, Br, and Cl. commonorganicchemistry.comwikipedia.org | commonorganicchemistry.comwikipedia.org |
| V₂O₅/TiO₂ | Heterogeneous (Photocatalyst) | Hydrazine Hydrate | Green method using visible light at ambient temperature; recyclable. organic-chemistry.org | organic-chemistry.org |
| Ruthenium Carbonyls | Homogeneous | CO + H₂ | Effective for reduction to amines under moderate temperature and pressure. google.com | google.com |
Catalytic Systems for Halogen Displacement and Coupling
The transformation of halogenated nitroaromatics is a cornerstone of modern synthetic chemistry, enabling the construction of complex molecular architectures from readily available starting materials. For a substrate such as this compound, the two bromine atoms serve as versatile handles for a variety of palladium-catalyzed cross-coupling reactions. These reactions facilitate the formation of new carbon-carbon and carbon-heteroatom bonds at the positions of the bromine atoms. While specific studies on this compound are not prevalent in the reviewed literature, the reactivity of this compound can be inferred from studies on structurally similar molecules, such as other dibrominated and nitrated aromatic compounds. The primary catalytic systems for such transformations include the Suzuki-Miyaura, Heck, Buchwald-Hartwig, and Sonogashira coupling reactions.
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organoboron compound and an organohalide. For a molecule like this compound, this reaction could be employed to introduce one or two new aryl or vinyl substituents. The reaction is typically catalyzed by a palladium(0) complex and requires a base to facilitate the transmetalation step. Research on the double Suzuki cross-coupling of 2,5-dibromo-3-hexylthiophene (B54134) with various aryl-boronic acids has demonstrated the feasibility of replacing both bromine atoms in a dibrominated aromatic system. In one study, the use of tetrakis(triphenylphosphine)palladium(0) as a catalyst in a 1,4-dioxane (B91453) and water solvent system at 90 °C resulted in good yields of the corresponding 2,5-diaryl-3-hexylthiophenes. A similar approach could be envisioned for this compound, potentially leading to the synthesis of novel biaryl compounds.
Another relevant example is the Suzuki reaction of 2,6-dibromo-4-nitroaniline (B165464) with aryl boronic acids. This reaction has been shown to proceed efficiently using palladium acetate (B1210297) as a catalyst in an aqueous DMF solvent system at 80 °C, affording the corresponding 2,6-bisaryl-4-nitroanilines in high yields. This demonstrates that the presence of a nitro group on the aromatic ring is compatible with the conditions of the Suzuki-Miyaura coupling.
The Heck coupling reaction offers a pathway to form carbon-carbon bonds between an organohalide and an alkene. This reaction could be utilized to introduce one or two vinyl groups onto the toluene ring of this compound. The Heck reaction is typically catalyzed by a palladium complex and requires a base. The reaction conditions, including the choice of catalyst, base, and solvent, can influence the regioselectivity and stereoselectivity of the product.
For the formation of carbon-nitrogen bonds, the Buchwald-Hartwig amination is the preeminent method. This palladium-catalyzed cross-coupling reaction would enable the substitution of the bromine atoms in this compound with a wide range of primary and secondary amines. This would provide a direct route to novel substituted aniline (B41778) derivatives. The choice of phosphine (B1218219) ligand is crucial for the success of the Buchwald-Hartwig amination, with different generations of ligands offering improved scope and milder reaction conditions.
Finally, the Sonogashira coupling provides a means to form carbon-carbon bonds between an organohalide and a terminal alkyne. This reaction, co-catalyzed by palladium and copper complexes, could be used to introduce one or two alkynyl moieties onto the this compound scaffold. The reaction is typically carried out under mild conditions with an amine base.
The following table summarizes the key features of these catalytic systems and their potential application to this compound, based on analogous reactions.
| Coupling Reaction | Bond Formed | Typical Reagents | Potential Product from this compound |
|---|---|---|---|
| Suzuki-Miyaura | C-C (Aryl or Vinyl) | Aryl/Vinyl Boronic Acid, Pd Catalyst, Base | 2,5-Diaryl(or divinyl)-6-nitrotoluene |
| Heck | C-C (Vinyl) | Alkene, Pd Catalyst, Base | 2,5-Divinyl-6-nitrotoluene |
| Buchwald-Hartwig | C-N | Amine, Pd Catalyst, Base | N2,N5-Disubstituted-6-nitrotoluene-2,5-diamine |
| Sonogashira | C-C (Alkynyl) | Terminal Alkyne, Pd/Cu Catalysts, Base | 2,5-Dialkynyl-6-nitrotoluene |
Photocatalytic Approaches to Nitroaromatic Transformations
Photocatalysis has emerged as a powerful and sustainable tool in organic synthesis, offering alternative reaction pathways that are often milder and more selective than traditional thermal methods. For substituted nitroaromatics like this compound, photocatalysis can initiate a range of transformations, primarily centered around the highly reducible nitro group. While direct photocatalytic studies on this compound are not yet reported in the literature, the extensive research on other nitroaromatic compounds provides a strong basis for predicting its potential reactivity.
The most common photocatalytic transformation of nitroaromatics is the reduction of the nitro group . This can lead to a variety of products, including nitrosoarenes, azoxyarenes, azoarenes, and anilines, depending on the reaction conditions, the photocatalyst used, and the reducing agent present. For instance, the selective photocatalytic reduction of nitrobenzene to aniline has been demonstrated using TiO2-based photocatalysts in the presence of a hole scavenger like ethanol. Similarly, CdS/MOF composites have been shown to selectively reduce nitrobenzene to aniline, azoxybenzene, or azobenzene (B91143) depending on the solvent system. It is plausible that this compound could undergo a similar series of reductions under photocatalytic conditions to yield 2,5-dibromo-6-aminotoluene or the corresponding azoxy and azo compounds.
Another potential photocatalytic transformation is C-H arylation . While not directly involving the nitro or bromo groups, this reaction could functionalize the methyl group of the toluene ring. Visible-light-induced, metal-free bis-arylation of 2,5-dichlorobenzoquinone with aryldiazonium salts has been reported. nih.gov Although this involves a different substrate, it highlights the potential for photocatalytic C-C bond formation on halogenated aromatic rings.
The following table outlines potential photocatalytic transformations of this compound based on studies of analogous compounds.
| Transformation | Potential Reagents/Conditions | Potential Product | Analogous Reaction |
|---|---|---|---|
| Nitro Group Reduction to Amine | Photocatalyst (e.g., TiO2, CdS/MOF), Hole Scavenger (e.g., Ethanol) | 2,5-Dibromo-6-aminotoluene | Photocatalytic reduction of nitrobenzene to aniline |
| Nitro Group Reduction to Azo/Azoxy Compound | Photocatalyst (e.g., CdS/MOF), Specific Solvent System | Corresponding Azo/Azoxy derivative of this compound | Solvent-dependent photocatalytic reduction of nitrobenzene |
| C-H Arylation | Photocatalyst, Arylating Agent (e.g., Aryldiazonium salt) | Arylated derivative at the methyl group | Photocatalytic bis-arylation of 2,5-dichlorobenzoquinone |
Metal-Organic Frameworks (MOFs) as Catalytic Platforms
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable porosity, and the presence of catalytically active metal sites make them highly promising platforms for a variety of catalytic applications. For a substrate like this compound, MOFs can serve as heterogeneous catalysts for both the transformation of the nitro group and the displacement or coupling of the bromine atoms.
MOFs have been extensively studied as catalysts for the reduction of nitroaromatic compounds . The porous structure of MOFs allows for the efficient diffusion of reactants and products, while the metal nodes can act as the active catalytic centers. For example, a Ni(II)-porphyrin MOF has been shown to be an effective photocatalyst for the reduction of various nitroaromatics to their corresponding amines under visible light. acs.org Similarly, Cu-based MOFs, after calcination to produce Cu nanoparticles supported on a carbonaceous matrix, have demonstrated high catalytic activity for the reduction of nitrobenzene. mdpi.com These examples suggest that a suitably designed MOF could be a highly efficient and recyclable catalyst for the reduction of the nitro group in this compound to an amino group.
In addition to nitro group reduction, MOFs can also be engineered to catalyze halogen displacement and coupling reactions . By incorporating catalytically active metals like palladium into the MOF structure, it is possible to create heterogeneous catalysts for reactions such as the Suzuki-Miyaura coupling. For instance, palladium(II) has been immobilized on MOF-253, which contains 2,2′-bipyridine moieties, to create a highly active catalyst for Suzuki-Miyaura and Ullmann-type coupling reactions of a wide range of aryl halides. researchgate.net Such a catalyst could potentially be used for the sequential or double coupling of this compound with boronic acids to generate complex biaryl structures. The confinement of the catalytic sites within the MOF structure can also prevent the aggregation of metal nanoparticles, leading to enhanced stability and reusability.
The following table summarizes the potential applications of MOFs as catalytic platforms for the transformation of this compound, based on existing research.
| Catalytic Transformation | MOF System | Potential Product | Key Features of MOF Catalyst |
|---|---|---|---|
| Nitro Group Reduction | Ni(II)-Porphyrin MOF (Photocatalysis) or Cu@C derived from Cu-MOF | 2,5-Dibromo-6-aminotoluene | High surface area, active metal centers, recyclability |
| Suzuki-Miyaura Coupling | Pd(II) immobilized on MOF-253 | 2,5-Diaryl-6-nitrotoluene | Heterogeneous catalysis, high activity and selectivity, reusability |
Future Research Directions and Emerging Trends in 2,5 Dibromo 6 Nitrotoluene Studies
Development of Highly Efficient and Sustainable Synthetic Routes
The traditional synthesis of halogenated nitroaromatic compounds often involves harsh reaction conditions and the use of hazardous reagents, leading to environmental concerns. mdpi.comnih.gov Future research will undoubtedly focus on the development of highly efficient and sustainable synthetic routes for 2,5-Dibromo-6-nitrotoluene. This includes the exploration of green chemistry principles to minimize waste and energy consumption.
Key areas of investigation will likely include:
Catalytic Systems: The development of novel catalysts for the regioselective nitration and bromination of toluene (B28343) derivatives will be crucial. This could involve heterogeneous catalysts for easier separation and recycling, or organocatalysts to avoid heavy metal contamination.
Alternative Reagents: Research into greener nitrating and brominating agents that are less corrosive and produce fewer toxic byproducts is a priority. This may involve the use of solid-state reagents or in-situ generation of the reactive species.
Solvent-Free or Green Solvents: Moving away from traditional volatile organic solvents towards solvent-free reaction conditions or the use of benign solvents like water, ionic liquids, or supercritical fluids will be a significant step towards sustainability.
Design and Synthesis of Novel Derivatives for Targeted Applications
This compound serves as a valuable scaffold for the synthesis of more complex molecules. researchgate.netmdpi.com The diverse reactivity of the nitro group and the two bromine atoms allows for a wide range of chemical transformations. mdpi.com Future research will focus on the rational design and synthesis of novel derivatives with specific functionalities for targeted applications in pharmaceuticals, agrochemicals, and materials science. researchgate.netresearchgate.net
Potential research avenues include:
Pharmaceutical Intermediates: The nitro group can be readily reduced to an amino group, a key functional group in many biologically active compounds. frontiersin.org The bromine atoms can be substituted through various cross-coupling reactions to introduce diverse molecular fragments, leading to the synthesis of novel drug candidates.
Agrochemicals: Halogenated nitroaromatic compounds are precursors to a variety of pesticides. nih.gov The design of new derivatives of this compound could lead to the development of more potent and selective herbicides, insecticides, or fungicides with improved environmental profiles.
Functional Materials: The unique electronic properties of nitroaromatic compounds make them interesting building blocks for functional materials. researchgate.net Derivatives of this compound could be explored for applications in nonlinear optics, organic electronics, and as components of energetic materials.
Advanced Computational Modeling for Precise Property Prediction and Reaction Design
Computational chemistry is becoming an indispensable tool in modern chemical research. olemiss.edu Advanced computational modeling will play a pivotal role in accelerating the discovery and development of new synthetic routes and derivatives of this compound.
Future computational studies are expected to focus on:
Reaction Mechanism Elucidation: Density Functional Theory (DFT) and other quantum chemical methods can be employed to investigate the mechanisms of nitration, bromination, and subsequent functionalization reactions. nih.govmdpi.com This understanding can guide the design of more efficient catalysts and reaction conditions.
Property Prediction: Computational models can be used to predict the physicochemical properties, reactivity, and even biological activity of novel derivatives before they are synthesized in the lab. arxiv.orgresearchgate.net This in-silico screening can save significant time and resources.
Spectroscopic Characterization: Theoretical calculations of spectroscopic properties (e.g., NMR, IR, UV-Vis) can aid in the characterization and identification of newly synthesized compounds.
A hypothetical data table generated from computational predictions is presented below:
| Derivative of this compound | Predicted Dipole Moment (Debye) | Predicted HOMO-LUMO Gap (eV) | Predicted Application |
| 2,5-Diamino-6-nitrotoluene | 4.5 | 3.2 | Pharmaceutical Intermediate |
| 2-Bromo-5-cyano-6-nitrotoluene | 2.1 | 4.5 | Agrochemical Precursor |
| 2,5-Di(thiophen-2-yl)-6-nitrotoluene | 1.8 | 2.8 | Organic Semiconductor |
Integration with Flow Chemistry and Automation for Enhanced Productivity
Flow chemistry, or continuous-flow synthesis, offers numerous advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation. mdpi.comvapourtec.comacs.org The integration of flow chemistry and automation is a major emerging trend that will significantly impact the synthesis of this compound and its derivatives. repec.orgnih.gov
Key future developments in this area include:
Continuous Nitration and Bromination: Developing safe and efficient continuous-flow processes for the hazardous nitration and bromination steps will be a major focus. researchgate.net This will allow for better control over reaction parameters and minimize the risk of runaway reactions.
Automated Multi-step Synthesis: The modular nature of flow chemistry allows for the telescoping of multiple reaction steps into a single, continuous process. acs.org Automated systems can be developed to synthesize complex derivatives of this compound with minimal manual intervention.
High-Throughput Screening: Automated flow reactors can be used for the rapid synthesis and screening of libraries of derivatives, accelerating the discovery of new compounds with desired properties. repec.org
Exploration of New Catalytic Systems for Selective Transformations
The development of new catalytic systems is essential for achieving selective and efficient transformations of this compound. mdpi.com The presence of multiple reactive sites on the molecule presents both a challenge and an opportunity for selective functionalization.
Future research in this area will likely concentrate on:
Selective Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. wikipedia.orgyoutube.comyoutube.com Research will focus on developing catalysts that can selectively activate one of the two C-Br bonds, allowing for stepwise functionalization. ucmerced.edu
Catalytic Reduction of the Nitro Group: While the reduction of nitro groups is a well-established transformation, there is still a need for more selective and environmentally friendly catalytic systems. This includes the use of earth-abundant metal catalysts and the development of methods for the partial reduction to nitroso or hydroxylamine (B1172632) intermediates. nih.gov
C-H Functionalization: Direct C-H functionalization is an atom-economical approach to introduce new functional groups. Future research may explore the development of catalytic systems for the selective C-H functionalization of the methyl group or the aromatic ring of this compound.
Q & A
Basic: What are the recommended methodologies for synthesizing and purifying 2,5-Dibromo-6-nitrotoluene?
Answer:
Synthesis typically involves sequential bromination and nitration of toluene derivatives. For bromination, use FeBr₃ or AlBr₃ as catalysts under controlled temperatures (e.g., 40–80°C) to avoid over-halogenation . Nitration can be achieved via mixed acid (HNO₃/H₂SO₄) at 0–5°C to minimize byproducts. Purification involves recrystallization using ethanol or dichloromethane/hexane mixtures, leveraging differences in solubility . Monitor purity via melting point (mp) analysis (expected mp range: 70–90°C based on analogous bromonitrotoluene derivatives) .
Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?
Answer:
- NMR : Use ¹H/¹³C NMR to confirm substitution patterns. Bromine and nitro groups induce distinct deshielding effects; compare with databases (e.g., Reaxys) for validation .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (C₇H₅Br₂NO₂; ~318.82 g/mol) and isotopic patterns from bromine .
- X-ray Crystallography : Employ SHELXTL or similar software for structure refinement. Heavy atoms (Br) enhance electron density maps, aiding in resolving positional disorder .
Advanced: How can researchers investigate the environmental degradation pathways of this compound?
Answer:
- Hydrolysis Studies : Conduct pH-dependent experiments (pH 3–9) to identify nitro-group reduction or debromination products. Use LC-MS/MS for trace analysis .
- Photodegradation : Exclude to UV-Vis light (254–365 nm) in aqueous solutions; monitor intermediates via GC-MS. Compare degradation kinetics with structurally similar nitroaromatics (e.g., 2,3-Dinitrotoluene) .
- Microbial Degradation : Screen soil microbiota for dehalogenase/nitroreductase activity. Use isotopic labeling (e.g., ¹⁵N) to track metabolic pathways .
Advanced: How can computational tools predict the reactivity of this compound in cross-coupling reactions?
Answer:
- DFT Calculations : Model electrophilic aromatic substitution (EAS) reactivity using Gaussian or ORCA. Bromine’s ortho/para-directing effects and nitro’s meta-directing effects create competitive substitution sites .
- Database Mining : Utilize Reaxys or Pistachio to identify analogous reactions (e.g., Suzuki coupling with 2-bromo-6-nitrotoluene derivatives). Prioritize catalysts (Pd/C, CuI) and solvents (DMF, THF) .
Experimental Design: How to optimize bromination conditions to minimize di-substitution byproducts?
Answer:
- Stepwise Bromination : Introduce bromine sequentially. For mono-bromination, limit Br₂ equivalents (1.1–1.3 eq) and monitor via TLC .
- Temperature Control : Maintain 50–60°C to balance reaction rate and selectivity. Higher temperatures favor di-substitution .
- Catalyst Screening : Compare FeBr₃ (mild) vs. AlBr₃ (aggressive). FeBr₃ reduces polybromination but may require longer reaction times .
Data Contradiction: How to resolve discrepancies in NMR chemical shifts for this compound derivatives?
Answer:
- Solvent Effects : Re-run spectra in deuterated DMSO vs. CDCl₃; nitro groups exhibit significant solvent-dependent shifts .
- Dynamic Effects : Check for restricted rotation (e.g., steric hindrance from bromine) causing peak splitting. Variable-temperature NMR (VT-NMR) clarifies conformational dynamics .
- Cross-Validation : Compare with X-ray data (bond lengths/angles) to confirm substituent positions .
Methodological Guidance: How to assess the mutagenic potential of this compound using in vitro models?
Answer:
- Ames Test : Use Salmonella typhimurium strains TA98/TA100 with S9 metabolic activation. Nitroaromatics often show frameshift mutagenicity; compare with 2,3-Dinitrotoluene as a positive control .
- Comet Assay : Evaluate DNA damage in human cell lines (e.g., HepG2). Dose-response curves (0.1–100 µM) quantify genotoxicity thresholds .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
